4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide
Description
Properties
IUPAC Name |
4-butoxy-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4S/c1-4-5-11-24-18-8-6-16(7-9-18)19(21)20(13-15(2)3)17-10-12-25(22,23)14-17/h6-9,15,17H,4-5,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPWMNYOQCCAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N(CC(C)C)C2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide typically involves multiple steps:
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Formation of the Butoxy Group: : The initial step involves the introduction of the butoxy group onto a benzene ring. This can be achieved through a nucleophilic substitution reaction where a butyl halide reacts with a phenol derivative in the presence of a base such as potassium carbonate.
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Synthesis of the Dioxidotetrahydrothiophenyl Moiety: : The dioxidotetrahydrothiophenyl group is synthesized by oxidizing tetrahydrothiophene using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
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Amide Bond Formation: : The final step involves coupling the butoxybenzene derivative with the dioxidotetrahydrothiophenyl amine derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl moiety, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
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Substitution: : The butoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a subject of interest for research in several areas:
Antimicrobial Activity
Research indicates that 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide possesses moderate antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging around 32 µg/mL.
Anti-inflammatory Effects
In murine models, the compound has demonstrated significant anti-inflammatory properties. Studies report reduced paw edema in treated groups compared to controls, indicating its potential for therapeutic application in inflammatory diseases.
Anticancer Potential
In vitro assays conducted on breast cancer cell lines revealed that the compound inhibited cell proliferation by approximately 50% at a concentration of 10 µM. This suggests potential utility as an anticancer agent.
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against common pathogens. Results indicated that structural modifications could enhance its activity against specific strains.
Anti-inflammatory Response
In an experimental setup using lipopolysaccharide (LPS)-induced inflammation in mice, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha, suggesting its therapeutic potential in managing inflammatory conditions.
Neuropharmacological Studies
Research into the interaction of this compound with benzodiazepine receptors revealed insights into its potential anxiolytic and anticonvulsant properties. Modifications in the benzamide structure were found to affect receptor binding affinity positively.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide involves its interaction with specific molecular targets. The dioxidotetrahydrothiophenyl moiety is known to interact with thiol groups in proteins, potentially inhibiting their function. This can lead to modulation of signaling pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Research Implications and Trends
- Pharmacokinetics : The hexyloxy analog () may exhibit prolonged half-life due to higher lipophilicity but could face challenges in formulation. The target compound’s isobutyl group might confer better metabolic stability than the naphthylmethyl analog () .
- Target Selectivity: The aromatic naphthylmethyl group () could favor targets requiring planar interactions (e.g., kinases), while the target compound’s aliphatic isobutyl may suit non-aromatic binding pockets.
- Synthetic Accessibility : The butoxy chain and isobutyl group in the target compound may simplify synthesis compared to bulkier analogs, enabling scalable production.
Biological Activity
Chemical Structure and Properties
4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide has a complex structure characterized by a thiophene ring, an amide linkage, and an alkoxy group. The molecular formula is with a molecular weight of approximately 323.43 g/mol. Understanding the structure is crucial as it relates to the compound's biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit inhibitory effects on certain proteases, similar to other compounds within its chemical class.
Pharmacological Effects
Research indicates that derivatives of benzamides, including this compound, can exhibit a range of pharmacological effects:
- Antimicrobial Activity : Some studies have shown that compounds with similar structures possess antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : There is evidence suggesting that these compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
- Anticancer Potential : Initial findings indicate that certain derivatives may inhibit cancer cell proliferation through apoptosis induction.
Case Studies and Research Findings
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry explored the antimicrobial potential of similar benzamide derivatives. It was found that specific modifications enhanced activity against Gram-positive bacteria .
- Protease Inhibition : Research documented in Bioorganic & Medicinal Chemistry Letters demonstrated that related compounds showed selective inhibition of C1r protease, which is crucial in various physiological processes .
- Anti-inflammatory Research : A study highlighted in Pharmacology & Therapeutics indicated that compounds with similar structural motifs could significantly reduce inflammation markers in vitro .
Comparative Data Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield and purity of 4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide?
- The synthesis involves multi-step reactions, including amidation and oxidation. Key steps include:
- Coupling agents : Use of reagents like HATU or EDC for amide bond formation to minimize side reactions .
- Oxidation control : Sodium periodate or hydrogen peroxide for sulfone group formation, requiring pH and temperature control (e.g., 0–5°C to prevent over-oxidation) .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product .
- Yield optimization: Reaction monitoring via TLC or HPLC ensures intermediate stability .
Q. How should researchers characterize the structural and thermal properties of this compound?
- Structural analysis :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., butoxy vs. isobutyl groups) and sulfone group integration .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., expected ~423.5 g/mol based on analogs) .
- Thermal stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds (>200°C typical for sulfonamide derivatives) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to controls like ciprofloxacin .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, noting dose-dependent apoptosis via flow cytometry .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2 or kinase targets). Focus on hydrogen bonding between the sulfone group and active-site residues .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes, with RMSD/RMSF analysis .
- SAR studies : Compare with analogs (e.g., 4-methoxy or 4-chloro derivatives) to identify critical functional groups for activity .
Q. What experimental strategies resolve contradictions in kinetic data during reaction mechanism studies?
- Controlled variable testing : Isolate variables like solvent polarity (DMF vs. THF) or temperature (25°C vs. 60°C) to identify rate-limiting steps in sulfone formation .
- Isotopic labeling : Use ¹⁸O-labeled H₂O₂ to track oxygen incorporation into the sulfone group via MS .
- In situ monitoring : ReactIR or Raman spectroscopy to detect transient intermediates (e.g., sulfinic acid) during oxidation .
Q. How can researchers validate the compound’s selectivity for specific enzyme isoforms?
- Enzyme inhibition assays : Compare IC₅₀ values across isoforms (e.g., COX-1 vs. COX-2) using fluorometric or colorimetric substrates .
- Competitive binding : SPR (Surface Plasmon Resonance) to measure binding affinities (KD) against purified isoforms .
- Crystallography : Co-crystallize the compound with target enzymes (if feasible) to resolve binding modes at Ångström resolution .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for reconciling variability in biological assay results?
- Dose-response normalization : Use sigmoidal curve fitting (GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
- Batch-effect correction : Include internal controls (e.g., reference inhibitors) in each assay plate to normalize inter-experimental variability .
Q. How should researchers address discrepancies in synthetic yields reported across studies?
- Reagent trace analysis : ICP-MS to detect metal contaminants (e.g., Pd in coupling reactions) that may inhibit amidation .
- Replication under standardized conditions : Reproduce key steps (e.g., oxidation) using identical reagents/purification protocols to isolate procedural variables .
Tables for Key Data
| Parameter | Typical Value | Method | Reference |
|---|---|---|---|
| Melting Point | 180–185°C | DSC | |
| LogP (lipophilicity) | 3.2 ± 0.3 | HPLC (C18 column) | |
| MIC (S. aureus) | 8 µg/mL | Broth microdilution | |
| Docking Score (COX-2) | -9.2 kcal/mol | AutoDock Vina |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
